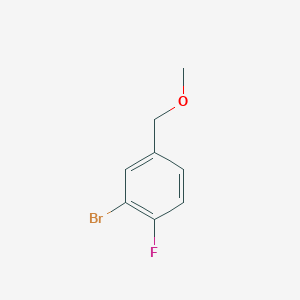
2-Bromo-1-fluoro-4-(methoxymethyl)benzene
Overview
Description
2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 219.05 .
Synthesis Analysis
The synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene involves the introduction of the hydroxymethyl group to an aryl moiety via a combination of the Bouveault formylation and hydride reduction .Molecular Structure Analysis
The molecular formula of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is C8H8BrFO . The InChI code is 1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 .Chemical Reactions Analysis
The 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution . The order of reactivity is F > Cl > Br > I .Physical And Chemical Properties Analysis
2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a solid or semi-solid or lump or liquid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 273.6±0.0 °C at 760 mmHg . The flash point is 98.3±0.0 °C .Scientific Research Applications
2-Bromo-1-fluoro-4-(methoxymethyl)benzene
is a chemical compound with the molecular formula C8H8BrFO . . This compound is used in various scientific fields, particularly in chemical synthesis .
Organic Synthesis
This compound can be used as a building block in the synthesis of more complex organic molecules . The presence of bromine and fluorine atoms makes it a good candidate for halogen exchange reactions, which are commonly used in the synthesis of pharmaceuticals and agrochemicals.
Biochemical Research
2-Bromo-4-fluoro-1-(methoxymethyl)benzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-fluoro-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVRUQXKXJMOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377723 | |
| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |
CAS RN |
887268-22-6 | |
| Record name | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid](/img/structure/B1333084.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B1333087.png)
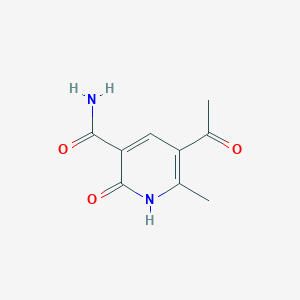
![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)
![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)
![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)
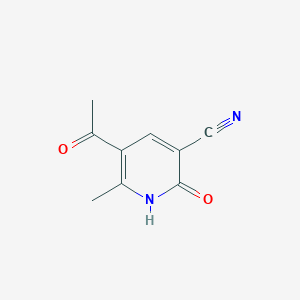
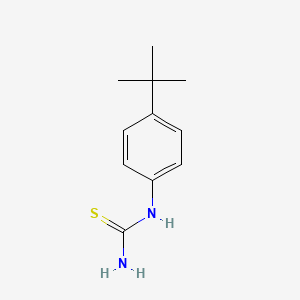
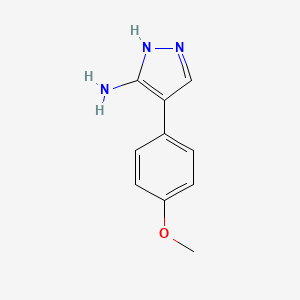
![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)